

Practical Guide to Designing PROTACs with VHL Ligand-Linker Conjugate 17

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 17*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand-Linker Conjugate 17. This conjugate serves as a versatile building block for creating potent and selective protein degraders.

Introduction to PROTAC Technology and VHL Ligand-Linker Conjugate 17

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.^[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.^[3]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.^[4] VHL Ligand-Linker Conjugate 17 is a key reagent that incorporates a VHL ligand attached to a linker terminating in an alkyne group. This alkyne functionality allows for efficient conjugation to an azide-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, streamlining the synthesis of VHL-based PROTACs.^[5]

[6] A notable example of a potent PROTAC synthesized using this conjugate is ARD-266, a highly effective degrader of the Androgen Receptor (AR).[5][7] Interestingly, the VHL ligand employed in ARD-266 exhibits a relatively weak binding affinity (K_i of 2-3 μM) to the VHL E3 ligase, yet the resulting PROTAC is highly potent, demonstrating that high-affinity E3 ligase binding is not always a prerequisite for efficient protein degradation.[8][9]

Below is a representative chemical structure for a VHL Ligand-Linker Conjugate, illustrating the key components.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative PROTAC, ARD-266, which is synthesized using a VHL Ligand-Linker conjugate analogous to VHL Ligand-Linker Conjugate 17.

Table 1: Binding Affinities

PROTAC Component	Target Protein	Binding Affinity (K_d / K_i)	Assay Method
VHL Ligand in ARD-266	VHL E3 Ligase	2-3 μM (K_i)	Not Specified
ARD-266	Androgen Receptor	Data not available	-

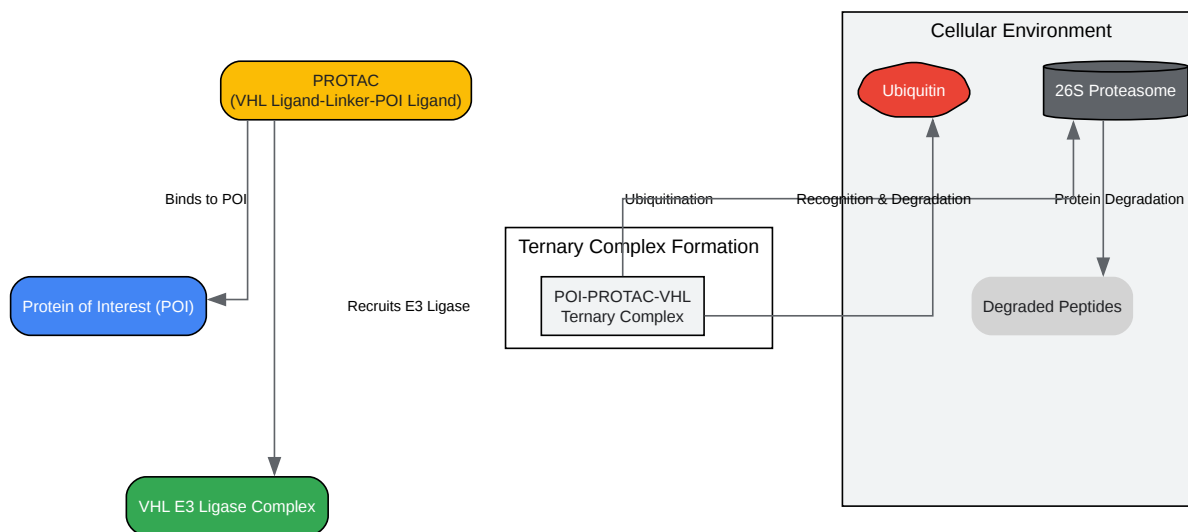
Table 2: In Vitro Degradation Efficiency of ARD-266

Cell Line	DC_{50} (nM)	D_{max} (% Degradation)	Treatment Time (hours)
LNCaP	0.2 - 1	>95%	24
VCaP	0.2 - 1	>95%	24
22Rv1	0.2 - 1	>95%	24

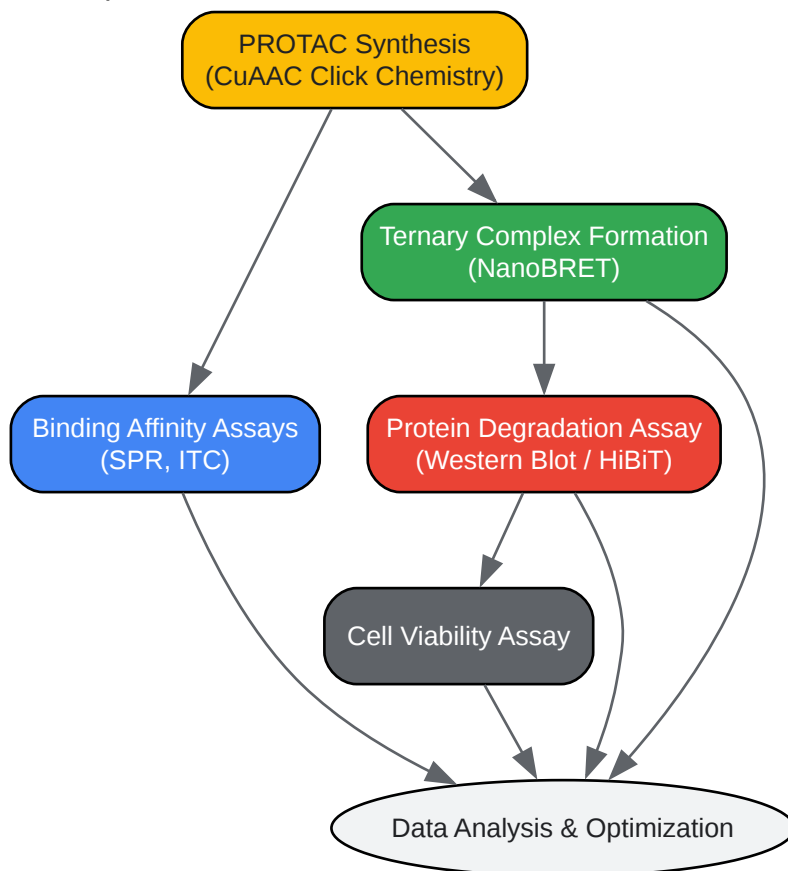
Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding and implementing PROTAC technology.

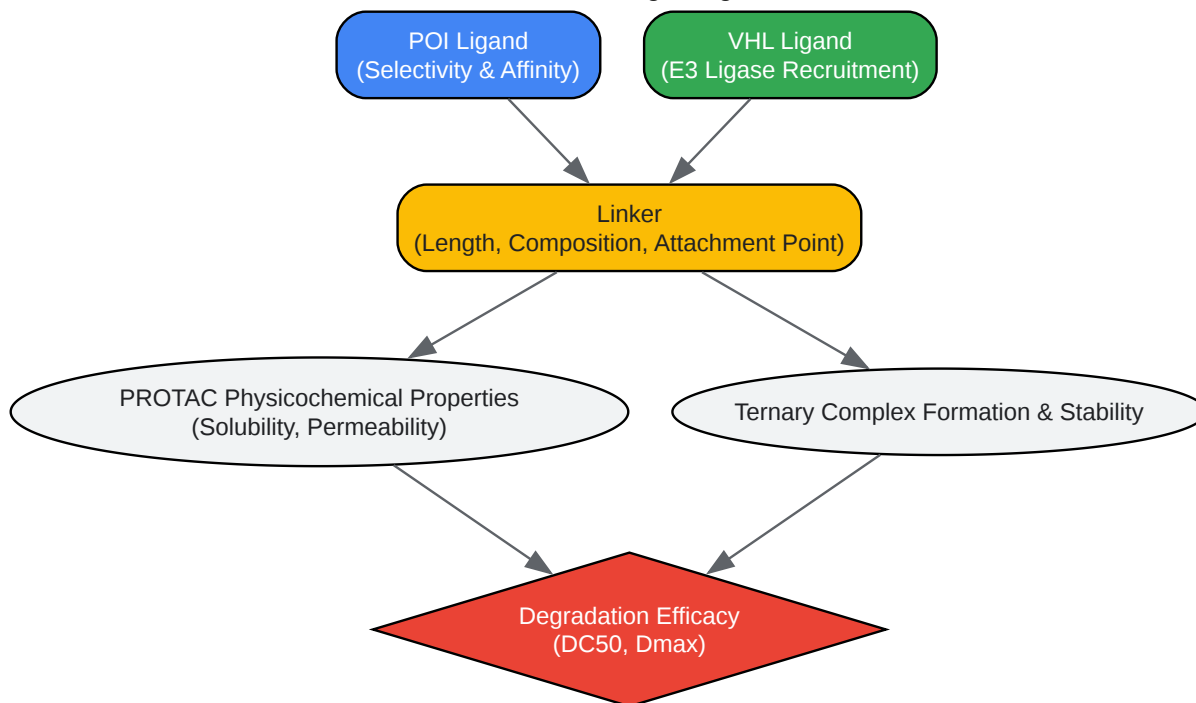
PROTAC Mechanism of Action



Experimental Workflow for PROTAC Evaluation



PROTAC Design Logic



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